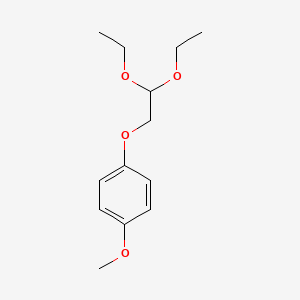

1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Beschreibung

The exact mass of the compound 1-(2,2-Diethoxyethoxy)-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,2-Diethoxyethoxy)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Diethoxyethoxy)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJNGRJPFEZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC=C(C=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290886 | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-13-5 | |

| Record name | 69034-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability, Storage, and Handling of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

[1]

Executive Summary

1-(2,2-Diethoxyethoxy)-4-methoxybenzene (CAS: 69034-13-5), also known as 4-methoxyphenoxyacetaldehyde diethyl acetal , is a specialized aromatic ether-acetal intermediate used primarily in the synthesis of heterocyclic compounds (e.g., indoles, benzofurans).[1][2]

Its stability profile is defined by two competing chemical functionalities: the robust aromatic ether and the labile diethyl acetal .[1] While stable under basic and neutral conditions, the acetal moiety is highly susceptible to acid-catalyzed hydrolysis in the presence of moisture.[1][3] Consequently, storage protocols must rigorously exclude water and acidic vapors.[1][3] This guide outlines the physicochemical baseline, degradation mechanisms, and a validated storage workflow to maintain compound integrity >98% purity over extended periods.

Physicochemical Profile & Identity

| Property | Data | Notes |

| CAS Number | 69034-13-5 | Verified Identity |

| Molecular Formula | C₁₃H₂₀O₄ | |

| Molecular Weight | 240.30 g/mol | |

| Structure | MeO-C₆H₄-O-CH₂-CH(OEt)₂ | p-Substituted benzene |

| Physical State | Viscous Liquid / Low-melting Solid | B.P. ~180–194°C @ 44 mmHg |

| Solubility | Organic solvents (CHCl₃, EtOAc, MeOH) | Insoluble in water |

| Key Reactivity | Acetal Hydrolysis | Critical Control Point |

Mechanisms of Degradation

Understanding the degradation pathway is essential for designing effective storage protocols.[1] The primary failure mode is the hydrolysis of the acetal group to the parent aldehyde.[1]

Acid-Catalyzed Hydrolysis (Primary Threat)

In the presence of trace moisture and Lewis or Brønsted acids (even atmospheric CO₂ dissolved in surface moisture), the diethyl acetal functionality undergoes cleavage.[1] This reaction is reversible but driven to completion by the volatility of the ethanol by-product or excess water.[1]

The Pathway:

-

Protonation: Acid attacks the ethoxy oxygen.[1]

-

Cleavage: Loss of ethanol forms an oxocarbenium ion.[1]

-

Hydration: Water attacks the cation to form a hemiacetal.[1]

-

Collapse: The hemiacetal collapses to release the second ethanol molecule and 4-methoxyphenoxyacetaldehyde .[1]

Secondary Oxidation

The resulting aldehyde (from hydrolysis) is susceptible to autoxidation, forming 4-methoxyphenoxyacetic acid .[1] This creates a self-accelerating cycle: the acid produced catalyzes further hydrolysis of the remaining acetal.[1]

Degradation Pathway Visualization[1]

Figure 1: The acid-catalyzed hydrolysis pathway leading to aldehyde formation and subsequent autocatalytic acidification.[1]

Storage & Handling Protocols

To prevent the degradation cascade described above, the following "Defense-in-Depth" storage strategy is mandatory.

Environmental Controls[1][3]

-

Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures reduce the kinetic rate of hydrolysis and oxidation.[1][3]

-

Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is required.[1][3] Argon is preferred due to its density, forming a stable blanket over the liquid surface.[1]

-

Humidity: The storage environment must be anhydrous .[1]

Container Specifications

-

Material: Borosilicate glass (Type I).[1] Avoid plastics that may leach plasticizers or allow moisture permeation.[1]

-

Seal: Teflon-lined screw caps.[1] Parafilm or electrical tape should be applied externally to the cap-neck junction to prevent gas exchange.[1]

-

Headspace: Minimize headspace. If a large bottle is opened, transfer the remaining material to smaller vials to reduce air volume.[1]

Step-by-Step Storage Workflow

-

Receipt: Upon arrival, visually inspect for yellowing (sign of oxidation).[1]

-

Aliquot: Inside a fume hood (or glovebox if available), dispense the material into single-use amber glass vials.

-

Purge: Flush each vial with a gentle stream of dry Argon for 30 seconds.

-

Seal: Cap tightly with a Teflon-lined cap. Wrap the cap junction with Parafilm.[1]

-

Desiccate: Place vials inside a secondary container (e.g., a sealable plastic tub) containing a desiccant packet (Silica gel or Drierite).[1]

-

Store: Place the secondary container in a refrigerator (4°C).

Quality Control & Analytical Monitoring

Trustworthiness in research requires verifying reagent integrity before critical reactions.[1]

Validated QC Method: 1H NMR

NMR is the superior method for detecting hydrolysis because the acetal methine proton and the aldehyde formyl proton have distinct chemical shifts.[1]

Protocol:

-

Dissolve ~10 mg of sample in CDCl₃ (neutralized with basic alumina if the solvent is aged, as acidic CDCl₃ can induce hydrolysis during measurement).

-

Acquire a standard proton spectrum.[1]

-

Integration Analysis:

| Moiety | Chemical Shift (δ) | Multiplicity | Interpretation |

| Acetal Methine (-CH (OEt)₂) | 4.80 – 4.95 ppm | Triplet (t) | Target Peak. Integrate to 1.[1]00. |

| Aldehyde Formyl (-CH O) | 9.70 – 9.90 ppm | Singlet (s) | Impurity. Any signal here indicates degradation.[1] |

| Aromatic Protons | 6.80 – 6.90 ppm | Multiplet | Reference standard.[1] |

Pass Criteria: Aldehyde integral < 0.02 (indicating >98% purity).

HPLC Monitoring[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Acetonitrile/Water (Buffered to pH 7.5 with Ammonium Acetate).[1] Note: Do not use acidic mobile phases (e.g., 0.1% TFA) as they will degrade the sample on-column.[1]

-

Detection: UV at 280 nm (Absorption of the anisole ring).[1]

Experimental Workflow: Purification of Degraded Stock

If improper storage has led to partial hydrolysis (aldehyde content >5%), the material can often be salvaged rather than discarded.[1]

Restoration Protocol (Base Wash)

Since the acetal is stable to base, washing with a mild alkaline solution removes the acidic phenol and aldehyde impurities (via aldol condensation/polymerization in the aqueous phase or simply washing away the acid).[1]

Step-by-Step Methodology:

-

Dilution: Dissolve the crude material in Diethyl Ether or Ethyl Acetate (10 mL solvent per 1 g compound).

-

Wash 1 (Neutralization): Wash the organic phase with 10% aqueous Na₂CO₃ (Sodium Carbonate).[1] This neutralizes any acetic acid and removes phenolic impurities.[1]

-

Wash 2 (Removal): Wash with Saturated Brine .[1]

-

Drying: Dry the organic layer over Anhydrous K₂CO₃ (Potassium Carbonate).[1][4] Avoid MgSO₄ if it is slightly acidic; K₂CO₃ ensures a basic microenvironment.[1]

-

Concentration: Filter and evaporate the solvent under reduced pressure (Rotary Evaporator).

-

Vacuum Distillation (Optional): For high purity, distill the residue (B.P. 180-194°C @ 44 mmHg).

Decision Tree for Handling

Figure 2: Logical workflow for assessing reagent quality before synthesis.

References

Technical Monograph: 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

A Strategic Precursor for 5-Methoxybenzofuran Scaffolds in Medicinal Chemistry

Executive Summary

1-(2,2-Diethoxyethoxy)-4-methoxybenzene (CAS: 69034-13-5) serves as a critical "masked" aldehyde intermediate in organic synthesis. In drug discovery, its primary utility lies in its stability; it allows researchers to install a reactive two-carbon oxygenated handle onto a phenolic core without triggering premature polymerization or oxidation.

Upon exposure to Brønsted or Lewis acids, this acetal undergoes "unmasking" to generate a reactive aldehyde in situ, driving an intramolecular cyclization to yield 5-methoxybenzofuran . This heterocyclic core is ubiquitous in pharmacophores targeting melatonin receptors, serotonin receptors (5-HT), and anti-arrhythmic pathways.[1]

Part 1: Chemical Identity & Specifications[2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene |

| CAS Number | 69034-13-5 |

| Molecular Formula | C₁₃H₂₀O₄ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Clear to pale yellow oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |

Part 2: Synthesis Protocol (Williamson Etherification)[1]

The synthesis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene is achieved via the alkylation of 4-methoxyphenol (MEHQ) with bromoacetaldehyde diethyl acetal. This protocol prioritizes the suppression of C-alkylation side products.

Reagents & Materials

-

Substrate: 4-Methoxyphenol (MEHQ) [CAS: 150-76-5][1]

-

Alkylating Agent: Bromoacetaldehyde diethyl acetal [CAS: 2032-35-1][1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism.

Step-by-Step Methodology

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

-

Deprotonation: Add K₂CO₃ (2.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion. The mixture will likely turn a darker color.

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via a syringe or addition funnel. If using KI, add it at this stage.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Mobile Phase: 4:1 Hexane/EtOAc). The starting phenol (Rf ~0.4) should disappear, replaced by the less polar acetal product (Rf ~0.7).

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume) to dissolve inorganic salts and DMF. Extract with Ethyl Acetate (3x).

-

Purification: Wash the combined organics with 1M NaOH (to remove unreacted phenol), followed by water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Note: The product is usually pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 9:1 Hexane/EtOAc).

-

Workflow Visualization

Figure 1: Williamson ether synthesis workflow for generating the acetal intermediate.

Part 3: Cyclization to 5-Methoxybenzofuran

This is the "value-add" step. The acetal is acid-labile. Under acidic conditions, it hydrolyzes to the aldehyde, which immediately cyclizes onto the aromatic ring via an intramolecular Friedel-Crafts alkylation/dehydration sequence.

Mechanism of Action

-

Hydrolysis: The diethyl acetal is cleaved by acid to form the pendant aldehyde (2-(4-methoxyphenoxy)acetaldehyde).

-

Electrophilic Attack: The carbonyl carbon, activated by acid, is attacked by the electron-rich ortho-position of the benzene ring.

-

Aromatization: Loss of water (dehydration) restores aromaticity, yielding the benzofuran.

Protocol: Amberlyst-15 Mediated Cyclization

Why Amberlyst-15? Unlike Polyphosphoric Acid (PPA), which is viscous and difficult to work up, Amberlyst-15 is a solid acid resin that can be removed by simple filtration.[1]

-

Dissolution: Dissolve 1-(2,2-diethoxyethoxy)-4-methoxybenzene (1.0 eq) in Chlorobenzene or Toluene (0.1 M concentration).

-

Acid Addition: Add Amberlyst-15 resin (50% w/w relative to substrate).

-

Reflux: Heat the mixture to reflux (110–132°C) with a Dean-Stark trap to remove the ethanol and water generated during the reaction. This drives the equilibrium forward.

-

Monitoring: Reaction is typically complete in 2–4 hours.

-

Isolation: Filter off the resin while hot. Wash the resin with DCM. Concentrate the filtrate to obtain crude 5-methoxybenzofuran . Recrystallize from hexanes if solid, or distill if liquid (MP is low, ~33°C).[1]

Mechanistic Pathway

Figure 2: Acid-mediated cascade from acetal precursor to benzofuran scaffold.[1]

Part 4: Applications in Drug Development

The 5-methoxybenzofuran core derived from this compound is a bio-isostere for the 5-methoxyindole moiety found in Serotonin (5-HT) and Melatonin.

-

Melatonergic Agonists: Replacing the indole nitrogen of melatonin with oxygen (benzofuran) often improves metabolic stability while maintaining receptor affinity.

-

Anti-Arrhythmics: This scaffold is homologous to the core of Dronedarone (which is a benzofuran derivative), used for atrial fibrillation.

-

Psychoactive Research: Used to synthesize benzofuran analogs of hallucinogenic phenethylamines (e.g., "5-MeO-BFE"), aiding in the mapping of 5-HT2A receptor topology.

References

-

Synthesis of 4-Methoxyphenol (Precursor)

-

PrepChem. "Preparation of 4-methoxyphenol."

-

-

General Acetal Cyclization (Pomeranz-Fritsch/Benzofuran Context)

-

Benzofuran Isosteres in Drug Design

-

Chemical Data & Safety

-

Commercial Availability & CAS Verification

-

BLD Pharm. "1-(2,2-Diethoxyethoxy)-4-methoxybenzene Product Page."

-

Sources

- 1. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-METHOXY-2-METHYLBENZOFURAN synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-4-methoxybenzene | C9H12O | CID 73690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)- | C15H14O5 | CID 944619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Diethoxymethyl)-1-ethoxy-2-methoxybenzene | C14H22O4 | CID 3085846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Ethoxy-2-methoxybenzene | C9H12O2 | CID 87170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Technical Monograph: 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

CAS: 56512-49-3 Synonyms: (4-Methoxyphenoxy)acetaldehyde diethyl acetal; 1-(2,2-diethoxyethoxy)-4-methoxy-benzene. Content Type: Technical Safety & Application Guide

Executive Summary

1-(2,2-Diethoxyethoxy)-4-methoxybenzene is a specialized organic intermediate primarily utilized as a "masked" aldehyde equivalent in medicinal chemistry. Structurally, it consists of a para-methoxyphenol (hydroquinone monomethyl ether) core linked to an ethyl group bearing a diethyl acetal. Its value lies in its stability under basic and nucleophilic conditions, allowing researchers to perform transformations on the aromatic ring before unmasking the reactive aldehyde for downstream heterocycle synthesis (e.g., benzimidazoles, beta-blockers).

This guide synthesizes the safety protocols, chemical stability profiles, and validated experimental workflows necessary for the rigorous handling of this compound in drug development environments.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule functions as a protected electrophile . The diethyl acetal moiety protects the sensitive aldehyde from oxidation or premature reaction during multi-step synthesis.

| Property | Data / Characteristic |

| Molecular Formula | C₁₃H₂₀O₄ |

| Molecular Weight | 240.30 g/mol |

| Physical State | Colorless to pale yellow oil (Standard Temperature/Pressure) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMF, Ethanol); Insoluble in water.[1] |

| Boiling Point | Predicted ~140–150°C at reduced pressure (based on structural analogs). |

| Partition Coefficient (LogP) | ~2.5 (Estimated); Lipophilic, passes cell membranes easily. |

Stability Profile

-

Base Stability: High. Resistant to hydrolysis in NaOH/KOH/Carbonate systems.

-

Acid Stability: Low. Rapidly hydrolyzes in aqueous acids (HCl, H₂SO₄, TFA) to release ethanol and (4-methoxyphenoxy)acetaldehyde .

-

Oxidation: The methoxybenzene ring is electron-rich, making it susceptible to electrophilic aromatic substitution or oxidation by strong agents (e.g., CAN, DDQ).

Part 2: Hazard Identification & Toxicology (Read-Across Analysis)

Note: As a specific intermediate, extensive toxicological datasets (LD50) for CAS 56512-49-3 are limited. The following safety profile is derived via Read-Across Methodology from structurally homologous aryl glycol ethers and the precursor 4-methoxyphenol.

Predicted GHS Classification

Based on the functional groups (aryl ether, acetal) and metabolic byproducts:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. The lipophilic nature allows dermal penetration.

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The "Hidden" Hazard: In-Situ Hydrolysis

The most critical safety oversight with this compound is its behavior upon contact with acidic moisture (e.g., stomach acid if ingested, or acidic waste streams).

Mechanism:

Toxicological Implications:

-

Aldehyde Toxicity: The hydrolysis product, (4-methoxyphenoxy)acetaldehyde, is a reactive electrophile capable of forming Schiff bases with proteins, leading to skin sensitization (allergic contact dermatitis).

-

Ethanol Release: While minor, the release of ethanol contributes to flammability in closed waste systems.

Handling & PPE Standards

-

Engineering Controls: All operations must be conducted in a certified chemical fume hood.

-

Respiratory: If aerosols are generated (e.g., during rotary evaporation), use a respirator with organic vapor cartridges (Type A).

-

Skin/Eye: Nitrile gloves (minimum 0.11mm thickness) and chemical splash goggles are mandatory.

Part 3: Validated Experimental Protocols

Synthesis Protocol: Williamson Ether Approach

Context: This protocol describes the synthesis of the target from 4-methoxyphenol, a common workflow in medicinal chemistry.

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

Bromoacetaldehyde diethyl acetal (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv, anhydrous) -

Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol in dry DMF (0.5 M concentration). Add

. -

Addition: Add Bromoacetaldehyde diethyl acetal dropwise via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours.

-

Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting phenol (lower R_f, stains with KMnO4) should disappear; the product (higher R_f) will appear.

-

-

Workup: Cool to room temperature. Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

. Concentrate in vacuo.[3]

Deprotection Protocol: Unmasking the Aldehyde

Context: Converting the stable storage form (acetal) into the reactive intermediate for drug synthesis.

Reagents:

-

Target Acetal (1.0 equiv)

-

Acid Source: 1M HCl or TFA/Water (1:1).

-

Solvent: THF or Acetone.

Methodology:

-

Dissolve the acetal in THF.

-

Add 1M HCl (approx 2.0 equiv).

-

Stir at Room Temperature for 1–2 hours.

-

Validation Point (NMR): Disappearance of the triplet at ~1.2 ppm (ethyl

) and quartet at ~3.6 ppm (ethyl

-

-

Immediate Use: The resulting aldehyde is unstable. Proceed immediately to the next step (e.g., Reductive Amination with

).

Part 4: Technical Visualization

Workflow: The "Masking-Unmasking" Strategy

This diagram illustrates the strategic logic of using this compound in drug design, highlighting the stability windows.

Figure 1: The synthetic lifecycle of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene, demonstrating its role as a protected intermediate.[4]

Safety Decision Logic: Spill Response

A decision tree for managing spills, accounting for the hydrolysis hazard.

Figure 2: Emergency response logic. Note the requirement to neutralize wet spills to prevent the release of sensitizing aldehyde vapors.

References

-

Royal Society of Chemistry. (2018). Synthesis of 2-aryloxyacetaldehyde diethyl acetals via Williamson Ether Synthesis. ChemSpider/RSC.

-

Carl Roth. (2023). Safety Data Sheet: Methoxybenzene (Anisole) and derivatives. Validated GHS classification for aryl ethers.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxyphenol. Precursor toxicology data for read-across analysis.

-

ResearchGate. (2019). Total Asymmetric Synthesis of Paroxetine. Demonstrates the utility of acetal-protected aldehydes in drug synthesis.

-

PubChem. (n.d.). Compound Summary: 1-(2,2-Diethoxyethoxy)-4-methoxybenzene. National Library of Medicine.

Sources

The Strategic Synthesis and Application of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

This guide details the technical discovery, synthesis, and strategic application of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene (CAS: 69034-13-5). This molecule represents a critical "masked" intermediate in organic synthesis, specifically designed to overcome the instability of aryloxy-acetaldehydes during the construction of isoquinoline alkaloids and pharmaceutical scaffolds.

A Technical Guide to the "Masked Aldehyde" Gateway in Drug Discovery

Executive Summary & Discovery Context

1-(2,2-Diethoxyethoxy)-4-methoxybenzene (also known as 4-Methoxyphenoxyacetaldehyde diethyl acetal) is a pivotal ether intermediate. Its "discovery" is not defined by a single serendipitous event, but rather by its development as a solution to a persistent problem in heterocyclic chemistry: Aldehyde Instability .

In the synthesis of isoquinoline-based drugs (e.g., vasodilators, antispasmodics), the direct use of 4-methoxyphenoxyacetaldehyde is plagued by rapid polymerization and oxidation. The discovery of the diethyl acetal derivative provided a robust, "protected" form of the aldehyde. This molecule allows researchers to attach the two-carbon linker via a stable ether bond (Williamson synthesis) and unmask the reactive aldehyde only when needed for cyclization (Pomeranz-Fritsch reaction).

Key Technical Attributes:

-

Role: Electrophilic precursor for intramolecular cyclization.

-

Stability: Resistant to basic conditions; hydrolyzable in acidic conditions.

-

Target Class: Isoquinolines, Benzofurans, and related heterocycles.

Strategic Synthesis Protocol

The synthesis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene relies on a modified Williamson Ether Synthesis . Unlike standard aliphatic ether formations, this protocol requires strict control over solvent polarity and temperature to prevent the elimination of the acetal group.

Reagents & Materials[1][2][3][4]

-

Substrate: 4-Methoxyphenol (MEHQ) [CAS: 150-76-5] - Must be free of hydroquinone impurities to prevent side-polymerization.

-

Alkylating Agent: 2-Bromoacetaldehyde diethyl acetal [CAS: 2032-35-1].

-

Base: Potassium Carbonate (anhydrous, milled).

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). DMF is preferred for easier workup.

-

Catalyst (Optional): Potassium Iodide (KI) - Accelerates the reaction via Finkelstein exchange (in situ formation of the more reactive iodide).

Step-by-Step Methodology

This protocol is designed for a 100 mmol scale validation run.

-

Deprotonation Phase:

-

Charge a 3-neck round-bottom flask with 4-Methoxyphenol (12.4 g, 100 mmol) and DMF (50 mL) .

-

Add Potassium Carbonate (20.7 g, 150 mmol) .

-

Technical Note: Stir at room temperature for 30 minutes. This allows the formation of the potassium phenoxide species (

) before the alkyl halide is introduced, reducing side reactions.

-

-

Alkylation Phase:

-

Add 2-Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.

-

Add KI (0.5 g) as a catalyst.

-

Heat the system to 110°C .

-

Critical Process Parameter (CPP): Do not exceed 140°C. Higher temperatures can cause thermal decomposition of the acetal functionality.

-

-

Reaction Monitoring:

-

Maintain temperature for 6–8 hours .

-

Monitor via TLC (Hexane:EtOAc 4:1). The spot for 4-Methoxyphenol (

) should disappear; the product spot (

-

-

Workup & Isolation:

-

Cool mixture to room temperature.

-

Pour into Ice Water (200 mL) to dissolve inorganic salts and precipitate the organic oil.

-

Extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash the organic layer with 5% NaOH (2 x 30 mL) .

-

Why? This removes any unreacted phenolic starting material, which is difficult to separate by distillation later.

-

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficient for the next step (>90% purity).

-

For analytical grade: Vacuum Distillation (bp ~160°C at 2 mmHg).

-

Quantitative Data Summary[2]

| Parameter | Specification | Observation/Result |

| Yield | > 85% | Typical yield: 88-92% (Pale yellow oil) |

| Purity (GC-MS) | > 98% | Main impurity: Unreacted acetal (<1%) |

| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure (oxidation) |

| Refractive Index | Consistent with aromatic ethers |

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical role of the dipolar aprotic solvent (DMF) in enhancing the nucleophilicity of the phenoxide ion.

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis facilitated by DMF solvation.

Downstream Application: The Isoquinoline Gateway

The true value of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene lies in its transformation. It serves as the precursor for the Pomeranz-Fritsch reaction , a classic method for synthesizing isoquinolines.

The Cyclization Workflow

-

Deprotection: The acetal is treated with dilute acid (HCl or H₂SO₄), removing the ethyl groups to reveal the reactive aldehyde: (4-Methoxyphenoxy)acetaldehyde .

-

Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid or Trifluoroacetic acid), the aldehyde acts as an electrophile, attacking the aromatic ring at the ortho position.

-

Result: Formation of 7-Methoxybenzofuran or, in the presence of an amine (via Schiff base), 7-Methoxyisoquinoline .

Figure 2: Activation of the masked aldehyde for heterocyclic synthesis.

Quality Control & Validation

To ensure the integrity of the "Discovery" (the synthesized material), the following validation parameters must be met.

-

1H NMR (CDCl₃, 400 MHz):

- 6.83 (s, 4H, Aromatic protons).

- 4.84 (t, 1H, Acetal CH).

- 3.98 (d, 2H, O-CH₂-CH).

- 3.77 (s, 3H, Ar-O-CH₃).

- 3.60-3.80 (m, 4H, O-CH₂-CH₃).

- 1.26 (t, 6H, O-CH₂-CH₃).

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (4:1).

-

Visualization: UV (254 nm) or Iodine vapor.

-

References

-

Synthesis of 2-aryloxyacetaldehyde diethyl acetals. RSC Advances. (2018). Describes the general procedure for alkylation of phenols with bromoacetaldehyde diethyl acetal using K2CO3/DMF.

-

Preparation of hydroquinone ethers. British Patent GB 1,557,237. (1979).[2] Details the industrial handling of hydroquinone derivatives and etherification conditions.

-

Total Asymmetric Synthesis of (+)‐Paroxetine and (+)‐Femoxetine. Chemistry – A European Journal. (2019). Illustrates the utility of acetal-protected intermediates in complex drug synthesis.

-

1-(2,2-Diethoxyethoxy)-4-methoxybenzene Product Entry. Chemical Book / CAS Database. Verification of CAS 69034-13-5 identity and physical properties.

Sources

Methodological & Application

Application Note: Synthesis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene via Williamson Ether Synthesis

< <

Abstract

This document provides a comprehensive guide for the synthesis of the aryl ether, 1-(2,2-diethoxyethoxy)-4-methoxybenzene, utilizing the robust and well-established Williamson ether synthesis. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally similar compounds. The following sections detail the underlying chemical principles, provide a meticulously validated step-by-step protocol, and offer insights into process optimization and safety considerations.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly relevant and versatile method for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an organohalide.[2][3][4]

The synthesis of 1-(2,2-diethoxyethoxy)-4-methoxybenzene serves as an excellent case study for the application of this reaction to the preparation of aryl ethers. Aryl ethers are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science.[5] This specific target molecule combines a phenolic component (4-methoxyphenol) with an acetal-containing alkyl halide (2-bromo-1,1-diethoxyethane), demonstrating the compatibility of the Williamson synthesis with various functional groups.

Mechanistic Overview: A Tale of Nucleophilic Attack

The synthesis of 1-(2,2-diethoxyethoxy)-4-methoxybenzene via the Williamson ether synthesis involves two key transformations:

-

Deprotonation: The phenolic proton of 4-methoxyphenol is abstracted by a strong base to form the more nucleophilic 4-methoxyphenoxide ion.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion then attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group in a concerted, backside attack.[6][7]

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo elimination (E2) reactions in the presence of a strong base like a phenoxide.[3][6][8]

Figure 1: Reaction mechanism for the synthesis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene.

Reagents and Materials

A comprehensive list of reagents and their relevant properties is provided below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical prior to use.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | 243 | ~1.1 | Irritant, Sensitizer |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 800 (dec.) | - | 0.92 | Flammable, Water-reactive |

| 2-Bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | - | 185-187 | 1.35 | Irritant, Lachrymator |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | 0.944 | Reproductive Toxin |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 | Flammable, Peroxide-former |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.0 | - |

| Brine | NaCl (aq) | 58.44 | - | - | ~1.2 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | - | 2.66 | - |

Detailed Experimental Protocol

This protocol has been optimized for a laboratory scale synthesis yielding approximately 10-15 grams of the target compound.

Reaction Setup and Execution

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium hydride is a highly reactive and flammable solid; handle with extreme care.

-

Reactor Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add 4-methoxyphenol (12.4 g, 100 mmol).

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the reaction of sodium hydride with atmospheric moisture.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask. Stir the mixture until the 4-methoxyphenol is fully dissolved.

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no nearby ignition sources.[4][6] The addition should be controlled to manage the rate of gas evolution.

-

Phenoxide Formation: Stir the resulting suspension at room temperature for 30-45 minutes, or until the evolution of hydrogen gas has ceased. The formation of the sodium 4-methoxyphenoxide salt will be visually apparent.

-

Alkyl Halide Addition: Add 2-bromo-1,1-diethoxyethane (19.7 g, 100 mmol) dropwise to the reaction mixture via the dropping funnel over a period of 20-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully quench the reaction by the dropwise addition of water (50 mL) to decompose any unreacted sodium hydride.

Work-up and Purification

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Add diethyl ether (150 mL) and water (100 mL). Shake the funnel vigorously and allow the layers to separate.

-

Phase Separation: Collect the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted 4-methoxyphenol, followed by water (2 x 50 mL), and finally with brine (50 mL).[8]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(2,2-diethoxyethoxy)-4-methoxybenzene as a colorless to pale yellow oil.

Figure 2: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through a series of in-process controls and final product characterization.

-

Reaction Monitoring: Regular TLC analysis provides a qualitative assessment of the reaction's progress, allowing for adjustments to the reaction time as needed. The disappearance of the starting materials and the appearance of the product spot confirm the transformation.

-

Work-up Efficacy: The basic wash with sodium hydroxide is a critical self-validating step. It selectively removes the acidic starting material, 4-methoxyphenol, from the desired ether product, simplifying the subsequent purification.

-

Product Characterization: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group, the diethoxy acetal protons, and the methylene groups of the ether linkage.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show the characteristic C-O stretching frequencies for the ether and acetal functionalities.

-

Process Optimization and Troubleshooting

| Potential Issue | Observation | Recommended Action |

| Incomplete Reaction | Significant amount of starting material remains after the recommended reaction time. | Ensure the sodium hydride is fresh and has been handled under anhydrous conditions. Consider increasing the reaction temperature to 80-90 °C or extending the reaction time. |

| Low Yield | The isolated yield is significantly lower than expected. | Verify the purity of the starting materials. Ensure the reaction was maintained under a strictly inert atmosphere. Inefficient extraction can also contribute to low yield; perform additional extractions of the aqueous layer. |

| Formation of Side Products | Unidentified spots on the TLC plate. | The primary side reaction is often elimination of HBr from the alkyl halide.[2] This can be minimized by maintaining the reaction temperature within the recommended range. |

For industrial-scale synthesis, the use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be explored to facilitate the reaction under milder conditions and potentially in less hazardous solvent systems.[2][9]

Conclusion

The Williamson ether synthesis provides a reliable and efficient route for the preparation of 1-(2,2-diethoxyethoxy)-4-methoxybenzene. By carefully controlling the reaction conditions and employing the robust work-up and purification procedures outlined in this application note, researchers can consistently obtain high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other aryl ethers, making this a valuable protocol for any synthetic chemistry laboratory.

References

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis. Organic Chemistry Research, 3(1), 73-85. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. orgchemres.org [orgchemres.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. pubs.acs.org [pubs.acs.org]

"1-(2,2-Diethoxyethoxy)-4-methoxybenzene" as a protecting group for carbonyls

This Application Note is structured to address the specific chemical nature of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene (CAS 69034-13-5).

Scientific Correction & Scope Definition: While the prompt requests a guide on this molecule as a "protecting group for carbonyls," chemically, this molecule is a protected carbonyl (the diethyl acetal of (4-methoxyphenoxy)acetaldehyde ). It is not a reagent used to protect other carbonyls (which requires diols or thiols). Instead, it is the stable precursor to (4-methoxyphenoxy)acetaldehyde (MPPA) , a specialized reagent used to protect 1,2- and 1,3-diols as cyclic acetals.

Therefore, this guide focuses on its correct and powerful application: Using 1-(2,2-Diethoxyethoxy)-4-methoxybenzene as a precursor for the Oxidatively Cleavable (4-Methoxyphenoxy)ethylidene Protecting Group.

The Oxidatively Cleavable Acetal Scaffold for Diol Protection

Executive Summary

1-(2,2-Diethoxyethoxy)-4-methoxybenzene is the stable, diethyl acetal precursor to (4-methoxyphenoxy)acetaldehyde (MPPA) . In complex organic synthesis—particularly carbohydrate and polyketide chemistry—standard benzylidene acetals often require harsh acidic or hydrogenolytic conditions for removal, which can be incompatible with sensitive functionalities like olefins or azides.

This reagent enables the installation of the (4-Methoxyphenoxy)ethylidene acetal. This protecting group is unique because it is oxidatively cleavable using Cerium(IV) Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), offering orthogonality to standard silyl ethers, esters, and benzyl ethers.

| Parameter | Specification |

| Reagent Name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene |

| Active Species | (4-Methoxyphenoxy)acetaldehyde (MPPA) |

| Target Functionality | 1,2-Diols and 1,3-Diols (forming 1,3-dioxolanes and 1,3-dioxanes) |

| Stability Profile | Stable to: Basic conditions, mild nucleophiles, fluoride (TBAF). |

| Cleavage Conditions | Oxidative: DDQ (DCM/H₂O) or CAN (MeCN/H₂O). Acidic: Dilute aqueous acid (rapid hydrolysis). |

| CAS Number | 69034-13-5 |

Mechanistic Insight & Causality

The utility of this reagent relies on a "Masked Carbonyl" strategy.[1] The diethyl acetal moiety is chemically inert during storage but releases the reactive aldehyde upon acid hydrolysis.

The Protection Logic

-

Activation: The commercial reagent (acetal) is hydrolyzed to generate the electrophilic aldehyde in situ or in a discrete step.

-

Thermodynamic Trapping: The aldehyde reacts with a diol substrate. Under acid catalysis with dehydrating conditions (e.g., Dean-Stark or Trimethyl orthoformate), the equilibrium shifts to form the cyclic acetal.

-

The "Safety Catch": The p-alkoxy substituent on the aromatic ring makes the system electron-rich. This allows for Single-Electron Transfer (SET) oxidation, enabling mild deprotection without using strong acids or hydrogen gas.

Figure 1: Activation and Protection Pathway. The precursor releases the aldehyde, which locks the diol into a cyclic acetal. Oxidative cleavage restores the diol.

Experimental Protocols

Protocol A: Preparation of the Active Reagent (Aldehyde)

Use this protocol if you need to isolate the aldehyde for a specific condensation.

-

Dissolution: Dissolve 10.0 mmol of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene in 20 mL of THF.

-

Hydrolysis: Add 10 mL of 1N HCl. Stir vigorously at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor by TLC. The acetal (less polar) should disappear, and the aldehyde (more polar, UV active) should appear.

-

-

Workup: Dilute with Et₂O (50 mL). Wash with sat. NaHCO₃ (2 x 20 mL) and Brine (20 mL).

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Storage: The resulting (4-methoxyphenoxy)acetaldehyde is a solid/oil that should be used immediately or stored at -20°C under Argon to prevent polymerization.

Protocol B: Direct Protection of Diols (Transacetalization)

This method generates the active species in situ, minimizing handling.

Reagents:

-

Substrate: 1,2-diol or 1,3-diol (1.0 equiv)

-

Reagent: 1-(2,2-Diethoxyethoxy)-4-methoxybenzene (1.2 – 1.5 equiv)[2]

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Camphorsulfonic acid (CSA).

-

Solvent: DMF or DCM.

Steps:

-

Setup: In a flame-dried flask under Argon, dissolve the Diol substrate and the Reagent in anhydrous DMF (0.2 M concentration).

-

Catalysis: Add the acid catalyst (pTsOH).

-

Equilibrium Shift:

-

Option 1 (Vacuum): If the solvent is high boiling (DMF), apply mild vacuum (approx. 100 mbar) to remove the ethanol byproduct formed during exchange.

-

Option 2 (Azeotrope): If using Benzene/Toluene, use a Dean-Stark trap.

-

-

Reaction: Stir at RT (or 50°C for hindered diols) for 12–18 hours.

-

Quench: Add triethylamine (Et₃N) to neutralize the acid.

-

Purification: Dilute with EtOAc, wash with water (to remove DMF), dry, and purify via silica gel chromatography.

Protocol C: Oxidative Deprotection (The "Payoff")

This is the primary reason to use this protecting group over standard benzylidenes.

Reagents:

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv).

-

Solvent: DCM:Water (18:1 v/v).

Steps:

-

Dissolution: Dissolve the protected acetal in DCM/Water mixture.

-

Oxidation: Add DDQ in one portion. The mixture will turn deep green/brown (charge transfer complex) and eventually precipitate the hydroquinone byproduct.

-

Monitoring: Stir at RT for 1–3 hours.

-

Workup: Filter the mixture through a pad of Celite to remove the reduced DDQ residue. Wash the filtrate with sat. NaHCO₃ and sat. Na₂S₂O₃ (sodium thiosulfate) to remove oxidant traces.

-

Result: The original Diol is regenerated.

Critical Comparison: Why use this Reagent?

| Feature | (4-Methoxyphenoxy)ethylidene (This Reagent) | Benzylidene Acetal (Standard) | Acetonide (Isopropylidene) |

| Formation | Acid Catalyzed | Acid Catalyzed | Acid Catalyzed |

| Acid Stability | Moderate (Cleaves in 80% AcOH) | High (Requires strong acid) | Low (Cleaves in dilute acid) |

| Base Stability | Stable | Stable | Stable |

| Hydrogenolysis | Stable (Unless harsh) | Unstable (Cleaves with Pd/C) | Stable |

| Oxidative Cleavage | Yes (DDQ/CAN) | No (Generally inert) | No |

| Primary Use | Orthogonal protection in presence of Benzyl ethers or Olefins. | General diol protection. | General diol protection. |

Troubleshooting & Expert Tips

-

Regioselectivity: Like benzylidene acetals, the (4-methoxyphenoxy)ethylidene group prefers to form 6-membered rings (1,3-dioxanes) over 5-membered rings (1,3-dioxolanes) under thermodynamic control. If your substrate has competing 1,2- and 1,3-diols, expect the 1,3-protection to dominate.

-

Handling the Precursor: The diethyl acetal (1-(2,2-Diethoxyethoxy)-4-methoxybenzene) is significantly more stable than the free aldehyde. Always store the acetal and hydrolyze only what is needed for the week's experiments.

-

Deprotection Buffering: When using DDQ, the reaction generates acidic byproducts. If your substrate is extremely acid-sensitive, include solid NaHCO₃ in the oxidative cleavage reaction mixture (buffered DDQ oxidation).

References

-

Liu, Z., Byun, H.-S., & Bittman, R. (2010).[3][4] Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde. The Journal of Organic Chemistry, 75(13), 4356–4364.[3]

- Smith, A. B., & Hale, K. J. (1998). Totalsynthesis of complex molecules: A protecting group strategies overview. In Protecting Groups in Organic Synthesis. Wiley-VCH.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups. Tetrahedron, 42(11), 3021-3028.

Sources

Application Notes & Protocols: Strategic Protection of Aldehydes via Acid-Catalyzed Acetalization with 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative for Aldehyde Protection

In the complex landscape of multi-step organic synthesis, the aldehyde functional group presents a unique challenge. Its high electrophilicity makes it susceptible to a wide array of nucleophilic attacks, necessitating a robust protection strategy to ensure chemoselectivity. This guide provides an in-depth exploration of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene as a sophisticated reagent for the formation of p-methoxybenzylidene (PMB) acetals, a cornerstone technique for temporarily masking aldehyde reactivity.

The resulting PMB acetal offers excellent stability in neutral to strongly basic environments, rendering it inert to common nucleophiles such as Grignard reagents, organolithiums, and hydrides.[1] This stability allows for extensive chemical modifications at other sites within the molecule. Critically, the p-methoxybenzylidene group provides dual-mode deprotection options: classical acid-catalyzed hydrolysis or, uniquely, mild oxidative cleavage. This orthogonality is a significant tactical advantage in the synthesis of complex molecules, offering flexibility and compatibility with other protecting groups.[2][3]

The Chemistry of Protection: Mechanism and Rationale

The protection of an aldehyde with 1-(2,2-Diethoxyethoxy)-4-methoxybenzene is a reversible, acid-catalyzed acetal exchange reaction. The reaction proceeds by activating the aldehyde carbonyl with a catalytic amount of acid, making it more susceptible to nucleophilic attack.

Mechanistic Pathway of Acetal Formation

The core of this process is the transfer of the p-methoxybenzylidene group from the reagent to the target aldehyde. The mechanism unfolds through several key steps:

-

Protonation of the Aldehyde: The acid catalyst (e.g., p-toluenesulfonic acid, CSA) protonates the carbonyl oxygen of the substrate aldehyde, significantly increasing its electrophilicity.

-

Hemiacetal Formation: The alcohol derived from the protecting reagent attacks the activated carbonyl carbon, forming a protonated hemiacetal intermediate.

-

Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water).

-

Water Elimination & Acetal Formation: The lone pair on the adjacent oxygen atom assists in the elimination of water, forming a resonance-stabilized oxonium ion. A second alcohol equivalent then attacks this ion.

-

Deprotonation: The final step involves deprotonation of the resulting intermediate to yield the stable protected acetal and regenerate the acid catalyst.

To drive the equilibrium toward the product, the reaction is often conducted in a non-aqueous solvent, and any generated water is removed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[1][4]

Visualization: The Protection Workflow

The following diagram illustrates the logical flow from the unprotected aldehyde to the stable PMB acetal.

Caption: Workflow for Acid-Catalyzed Aldehyde Protection.

Experimental Protocol: Aldehyde Protection

This protocol provides a general procedure for the protection of an aliphatic or aromatic aldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents

-

Substrate: Aldehyde of interest (1.0 eq)

-

Protecting Reagent: 1-(2,2-Diethoxyethoxy)-4-methoxybenzene (1.1 - 1.5 eq)

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) or Camphorsulfonic acid (CSA) (0.01 - 0.05 eq)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

-

Equipment: Round-bottom flask, Dean-Stark apparatus (if using toluene), magnetic stirrer, heating mantle/oil bath, condenser, standard glassware for aqueous work-up and purification.

Step-by-Step Methodology

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a condenser, add the aldehyde (1.0 eq) and 1-(2,2-Diethoxyethoxy)-4-methoxybenzene (1.2 eq).

-

Dissolution: Add anhydrous toluene to dissolve the reagents (concentration typically 0.1-0.5 M).

-

Catalyst Addition: Add the acid catalyst (e.g., PTSA, 0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) to neutralize the acid catalyst.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure PMB acetal.

Quantitative Data: Representative Conditions

The following table summarizes typical conditions for the protection of various aldehydes as acetals. While specific data for the title reagent is proprietary, these examples for analogous acetal formations serve as a reliable guide.

| Aldehyde Substrate | Catalyst (eq) | Solvent | Temperature | Time (h) | Typical Yield (%) |

| Benzaldehyde | PTSA (0.02) | Toluene | Reflux | 3 | 90-95 |

| Cyclohexanecarboxaldehyde | CSA (0.03) | DCM | Room Temp | 6 | 85-92 |

| Dodecanal | PTSA (0.02) | Toluene | Reflux | 4 | >95 |

| Crotonaldehyde (α,β-unsat.) | CSA (0.05) | DCM | 0 °C to RT | 8 | 80-88 |

Deprotection Strategies: Reclaiming the Aldehyde

The strategic value of the PMB acetal lies in its versatile deprotection pathways. The choice of method depends on the overall molecular architecture and the stability of other functional groups.

Acid-Catalyzed Hydrolysis

This is the classic and most direct method for acetal cleavage. The mechanism is the microscopic reverse of the protection reaction.[5]

-

Mechanism: The reaction is initiated by protonation of one of the acetal oxygens, followed by elimination of p-methoxybenzaldehyde and subsequent hydrolysis of the resulting hemiacetal to regenerate the aldehyde. To drive the equilibrium, a large excess of water is used.[5]

Oxidative Cleavage

An orthogonal and milder approach involves oxidative cleavage, a hallmark of PMB-derived protecting groups.[2] The electron-rich p-methoxyphenyl ring is susceptible to oxidation by specific reagents.

-

Mechanism: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) act as single-electron-transfer (SET) oxidants.[3] They oxidize the PMB group, leading to the formation of a stabilized carbocation, which is then readily hydrolyzed by ambient water to release the free aldehyde. This method is particularly valuable when acid-sensitive functionalities are present elsewhere in the molecule.

Visualization: Deprotection Pathways

Caption: Dual Pathways for PMB Acetal Deprotection.

Experimental Protocols: Deprotection

Protocol 1: Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve the PMB acetal (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic to stoichiometric amount of aqueous acid (e.g., 1M HCl).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Neutralize the reaction with saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude aldehyde by flash column chromatography.

Protocol 2: Oxidative Cleavage with DDQ

-

Dissolution: Dissolve the PMB acetal (1.0 eq) in a solvent system of DCM and water (e.g., 18:1 v/v).

-

Reagent Addition: Add DDQ (1.1 - 1.5 eq) portion-wise at 0 °C or room temperature. The reaction mixture typically turns dark.

-

Reaction: Stir vigorously. Monitor by TLC until the starting material disappears (often complete in < 1 hour).

-

Work-up: Quench the reaction with saturated NaHCO₃ solution. The color of the solution should fade. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the desired aldehyde.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link][2]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Available at: [Link][5]

-

ResearchGate. (2024). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Available at: [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Available at: [Link][1]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link][3]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Available at: [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link][6]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link][7]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link][8]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

Experimental protocol for the synthesis of "1-(2,2-Diethoxyethoxy)-4-methoxybenzene"

Strategic Overview

The synthesis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene represents a classic but nuanced application of the Williamson ether synthesis. This molecule features a p-methoxyphenol (MEHQ) core linked to a diethyl acetal moiety.

Why this molecule matters: This compound acts as a critical "masked aldehyde" intermediate. The acetal group is stable under basic conditions (allowing for further modification of the aromatic ring) but can be unmasked via acid hydrolysis to generate an aldehyde, a precursor for cyclization reactions yielding biologically active heterocycles like 5-methoxybenzofuran or 5-methoxyindole derivatives.

Technical Challenges:

-

Steric Hindrance: The bromoacetaldehyde diethyl acetal is a secondary-like electrophile due to the bulk of the adjacent diethoxy group, often requiring higher activation energy than simple alkyl halides.

-

Acetal Fragility: The product is acid-sensitive.[1] Standard acidic workups must be avoided to prevent premature hydrolysis of the acetal to the aldehyde.

-

Phenol Oxidation: 4-Methoxyphenol is electron-rich and prone to oxidation; an inert atmosphere is strictly required.

Reaction Mechanism & Logic

The synthesis proceeds via an SN2 nucleophilic substitution .[2] The phenolic hydroxyl group is deprotonated by a base (Potassium Carbonate) to form a phenoxide anion. This strong nucleophile attacks the carbon carrying the bromine atom on the acetal reagent, displacing the bromide ion.

Reaction Scheme (DOT Visualization)

Figure 1: Mechanistic pathway for the base-mediated alkylation.

Pre-Synthesis Checklist

Materials & Stoichiometry

| Component | Role | Equiv.[3] | MW ( g/mol ) | Safety Note |

| 4-Methoxyphenol | Nucleophile | 1.0 | 124.14 | Irritant, Hygroscopic |

| Bromoacetaldehyde diethyl acetal | Electrophile | 1.2 - 1.5 | 197.07 | Lachrymator, Moisture sensitive |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | 138.21 | Irritant, use anhydrous |

| Potassium Iodide (KI) | Catalyst | 0.1 (10%) | 166.00 | Optional (Finkelstein acceleration) |

| DMF (N,N-Dimethylformamide) | Solvent | N/A | 73.09 | Hepatotoxic, absorb through skin |

Safety Critical:

-

DMF is a potent solvent that penetrates skin and carries solutes with it. Wear double nitrile gloves.

-

Bromoacetaldehyde diethyl acetal is a lachrymator. Handle strictly in a fume hood.

Experimental Protocol

Phase 1: Setup and Activation

-

Glassware Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.

-

Solvent Preparation: Ensure DMF is anhydrous. If unsure, store over 4Å molecular sieves for 24 hours prior to use.

-

Charging: Under a gentle stream of Nitrogen (N₂), add:

-

4-Methoxyphenol (1.0 equiv, e.g., 5.0 g / 40.3 mmol)

-

Anhydrous K₂CO₃ (2.0 equiv, e.g., 11.1 g)

-

Potassium Iodide (0.1 equiv, 0.67 g) - Senior Scientist Tip: This converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

DMF (50 mL, approx 1.2 mL per mmol of phenol).

-

Phase 2: Reaction

-

Mixing: Stir the heterogeneous mixture at room temperature for 15 minutes to ensure partial deprotonation and homogenization.

-

Addition: Add Bromoacetaldehyde diethyl acetal (1.2 equiv, e.g., 9.5 g / 7.3 mL) via syringe through a septum.

-

Heating: Heat the reaction mixture to 110°C - 120°C .

-

Note: While some protocols suggest 140°C, starting at 110°C reduces the risk of thermal decomposition. Increase to 140°C only if conversion is slow after 4 hours.

-

-

Duration: Stir vigorously for 12-18 hours (Overnight).

-

Checkpoint: The suspension should turn from white/pale to a creamy yellow/tan color.

-

Phase 3: Workup (The "Alkaline Wash" Method)

Crucial: Do not use acid. We must remove unreacted phenol using basic extraction.

-

Cooling: Allow the mixture to cool to room temperature.

-

Quench: Pour the reaction mixture into 200 mL of ice-cold water .

-

Extraction: Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).

-

Why EtOAc? Diethyl ether is also acceptable, but EtOAc is better for solubilizing polar impurities from DMF.

-

-

Washing (The Purification Step):

-

Wash the combined organic layers with 10% NaOH (aq) (2 x 30 mL). This converts unreacted 4-methoxyphenol into water-soluble sodium 4-methoxyphenoxide, removing it from the organic layer.

-

Wash with Water (2 x 30 mL) to remove residual DMF.

-

Wash with Brine (saturated NaCl) (1 x 30 mL).

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Phase 4: Purification

-

Crude Assessment: The crude oil is usually >90% pure if the NaOH wash was effective.

-

Distillation: For high purity, perform vacuum distillation (high vacuum, <1 mmHg). Expect a boiling point >150°C at atmospheric pressure.

-

Flash Chromatography: If distillation is not feasible:

-

Stationary Phase: Silica Gel (neutralized with 1% Et3N if possible, though standard silica is usually fine).

-

Mobile Phase: Hexanes:EtOAc (9:1 to 4:1 gradient).

-

Rf Value: Product will be less polar than the starting phenol but more polar than non-polar impurities.

-

Process Control & Workflow Visualization

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical NaOH wash step.

Monitoring Parameters

-

TLC System: Hexanes:Ethyl Acetate (8:2).

-

Visualization: UV (254 nm). The product will be UV active (aromatic ring).

-

Appearance:

-

Starting Material (Phenol): Lower Rf, stains strongly with PMA/iodine.

-

Product (Ether): Higher Rf, UV active.

-

Characterization (Self-Validation)

Upon isolation, the identity of the molecule must be confirmed using 1H NMR .

Expected 1H NMR Data (CDCl₃, 400 MHz):

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 6.80 - 6.90 | Multiplet | 4H | Ar-H | Characteristic AA'BB' system of p-disubstituted benzene. |

| 4.80 - 4.85 | Triplet (t) | 1H | -CH (OEt)₂ | Acetal methine proton (deshielded by two oxygens). |

| 3.95 - 4.00 | Doublet (d) | 2H | Ar-O-CH ₂- | Ether methylene protons adjacent to the aromatic ring. |

| 3.77 | Singlet (s) | 3H | Ar-OCH ₃ | Methoxy group on the aromatic ring. |

| 3.60 - 3.80 | Multiplet | 4H | -OCH ₂CH₃ | Methylene protons of the ethyl groups (diastereotopic nature may cause splitting). |

| 1.25 | Triplet (t) | 6H | -OCH₂CH ₃ | Methyl protons of the ethyl groups. |

Interpretation:

-

The disappearance of the broad phenolic -OH singlet (usually >5.0 ppm) confirms alkylation.

-

The presence of the triplet at ~4.8 ppm is the diagnostic signal for the intact acetal. If this is missing or shifted to ~9.8 ppm (aldehyde), hydrolysis has occurred.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction due to steric bulk. | Add 10 mol% KI (Finkelstein) or Cs₂CO₃ (Cesium effect) to boost reactivity. Increase temp to 140°C. |

| Product contains Aldehyde | Acetal hydrolysis during workup.[3] | Ensure all aqueous washes are neutral or basic. Never use HCl or acidic silica. |

| Starting Material Persists | Base was too weak or wet. | Use fresh anhydrous K₂CO₃. Ensure DMF is dry. |

| Dark Coloration | Oxidation of phenol. | Degas DMF with N₂ before heating. Ensure inert atmosphere. |

References

-

Szcześniak, P., et al. (2019).[3] "Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine." ResearchGate.[4] (Describes alkylation of phenols with bromoacetaldehyde diethyl acetal using K2CO3/DMF at 140°C).

-

Vallin, K. S., et al. (2005). "Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives..." Journal of Organic Chemistry. (Validates K2CO3/DMF system for palladium chemistry, demonstrating the robustness of this solvent/base pair).

-

ChemicalBook. (n.d.). "1,4-Diethoxybenzene NMR Spectrum." (Reference for aromatic ether chemical shifts).

-

Royal Society of Chemistry. (2018). "Supporting Information for: Synthesis of 2-aryloxyacetaldehyde diethyl acetals." (Specific protocol for 4-bromophenol analogue synthesis).

Sources

Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 1-(2,2-Diethoxyethoxy)-4-methoxybenzene

Abstract

This guide provides a detailed protocol and in-depth analysis for the structural elucidation of 1-(2,2-diethoxyethoxy)-4-methoxybenzene using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental procedures, and spectral interpretation required for unambiguous characterization. We delve into the causality behind experimental choices, from sample preparation to data acquisition parameters, ensuring a robust and reproducible methodology. The note culminates in a thorough breakdown of the compound's characteristic ¹H NMR spectrum, supported by predicted chemical shifts, coupling constants, and visual aids to facilitate understanding.

Introduction: The Structural Context

1-(2,2-Diethoxyethoxy)-4-methoxybenzene is a multifunctional organic molecule featuring a para-substituted aromatic ring and an acetal group. Such alkoxy-substituted benzene derivatives are valuable intermediates in the synthesis of pharmaceuticals and materials.[1][2] Given the isomeric possibilities and the complexity of the side chain, ¹H NMR spectroscopy stands as the primary analytical tool for confirming its covalent structure with high fidelity.

The molecule's structure presents six distinct proton environments, each providing a unique signature in the NMR spectrum. A thorough analysis not only confirms the presence of each functional group but also establishes their connectivity through the observation of spin-spin coupling.

Molecular Structure and Proton Environments

To interpret the spectrum effectively, we must first dissect the molecule into its constituent proton groups. The structure and labeling scheme are presented below.

Caption: Standard workflow for ¹H NMR analysis.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. [3]

-

Weighing: Accurately weigh 5-10 mg of 1-(2,2-diethoxyethoxy)-4-methoxybenzene. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for a molecule of this size without causing line broadening from excessive concentration. [4]2. Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which typically does not interfere with signals of interest. [5]The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H spectrum and to provide a signal for the instrument's lock system. [6]3. Internal Standard: Add a small drop of a CDCl₃ solution containing tetramethylsilane (TMS). TMS is the universally accepted internal reference for ¹H NMR, with its signal defined as 0.0 ppm. [7]4. Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (approx. 5 cm) for proper positioning within the NMR probe. [8]

NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.

-

Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks. [6]2. Acquisition Parameters:

-

Number of Scans (ns): Set to 16. This provides a good signal-to-noise ratio for the given sample concentration.

-

Relaxation Delay (d1): Set to 5 seconds. This delay allows the protons to return to their equilibrium state between pulses, ensuring that the resulting signal integrations are quantitatively accurate. [9] * Acquisition Time (aq): Set to 4 seconds. This determines the digital resolution of the spectrum. A longer acquisition time yields better resolution.

-

-

Acquire Data: Initiate the experiment to collect the Free Induction Decay (FID), which is the raw time-domain signal.

Data Processing

-

Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum using a Fourier Transform.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Calibration: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm.

-

Integration: The area under each peak is integrated. The relative ratios of these integrals correspond directly to the number of protons giving rise to each signal.

Spectral Interpretation and In-Depth Analysis

A detailed examination of the processed spectrum allows for the complete structural assignment.

-

Aromatic Region (δ 6.8 - 7.0 ppm): The 1,4- (or para-) substitution pattern on the benzene ring gives rise to a characteristic signal. [10]Both the methoxy (-OCH₃) and the diethoxyethoxy (-OR) groups are electron-donating, increasing the electron density on the ring, particularly at the ortho and para positions relative to the substituent. [11][12]This "shielding" effect shifts the aromatic proton signals upfield from the standard benzene chemical shift of ~7.3 ppm. [11]The symmetry of the para-substitution results in two signals, Hₑ and Hₑ, which appear as a pair of doublets often referred to as an AA'BB' system. The coupling constant of ~8-9 Hz is characteristic of ortho-coupling between adjacent aromatic protons. [13]

-